molecular formula C20H19FN2O4S2 B2608842 2-((4-fluorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide CAS No. 895470-72-1

2-((4-fluorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide

Cat. No. B2608842
M. Wt: 434.5
InChI Key: HOXVTHPWHBDKJI-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide, also known as FST, is a chemical compound that has been extensively researched for its potential therapeutic applications. FST has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. In

Scientific Research Applications

Cytotoxic Activity

A study by Ghorab et al. (2015) explored the synthesis of sulfonamide derivatives, including structures related to "2-((4-fluorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide," for their cytotoxic activity against breast and colon cancer cell lines. Compound 17, similar in structure, showed potent activity against breast cancer cells, highlighting the potential of such compounds in cancer research Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Arafa, R. K. (2015). Cytotoxic activity of some novel sulfonamide derivatives. Acta Poloniae Pharmaceutica, 72(1), 79-87.

Antimicrobial Evaluation

Darwish et al. (2014) synthesized and evaluated new heterocyclic compounds incorporating a sulfamoyl moiety, similar to "2-((4-fluorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide," for antimicrobial activity. These compounds showed promising results against bacterial and fungal strains, indicating their potential as antimicrobial agents Darwish, E., Abdel Fattah, A. M., Attaby, F., & Al-Shayea, O. N. (2014). Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. International Journal of Molecular Sciences, 15, 1237-1254.

Antioxidant Activity

Talapuru et al. (2014) investigated amidomethane sulfonyl-linked heterocycles for their antioxidant activity. Compounds structurally related to "2-((4-fluorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide" were prepared and tested, with some exhibiting antioxidant activity greater than the standard ascorbic acid, indicating their potential in oxidative stress-related conditions Talapuru, B. P., Gopala, L., Adivireddy, P., & Venkatapuram, P. (2014). Synthesis and antioxidant activity of amidomethane sulfonyl-linked bis heterocycles. Medicinal Chemistry Research, 23, 4500-4509.

properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S2/c1-2-11-27-16-7-3-14(4-8-16)18-12-28-20(22-18)23-19(24)13-29(25,26)17-9-5-15(21)6-10-17/h3-10,12H,2,11,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXVTHPWHBDKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide

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